molecular formula C16H19N5O5S B13053430 7-[(3R)-3-(2,5-dioxopyrrolidin-1-yl)pyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide

7-[(3R)-3-(2,5-dioxopyrrolidin-1-yl)pyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B13053430
M. Wt: 393.4 g/mol
InChI Key: QYHQWCWOFFCMEI-SNVBAGLBSA-N
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Description

7-[(3R)-3-(2,5-dioxopyrrolidin-1-yl)pyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that features a benzoxadiazole core, a pyrrolidine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3R)-3-(2,5-dioxopyrrolidin-1-yl)pyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxadiazole core, the introduction of the pyrrolidine ring, and the attachment of the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The benzoxadiazole core can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to form different derivatives.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoxadiazole core may yield benzoxadiazole-2,3-dione, while reduction of the sulfonamide group may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for biochemical assays.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its structural features allow for the modulation of biological activity, making it a promising lead compound for developing new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-[(3R)-3-(2,5-dioxopyrrolidin-1-yl)pyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The benzoxadiazole core can interact with enzymes and proteins, modulating their activity. The pyrrolidine ring and sulfonamide group contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(3R)-3-(2,5-dioxopyrrolidin-1-yl)pyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its combination of a benzoxadiazole core, a pyrrolidine ring, and a sulfonamide group. This unique structure imparts specific chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C16H19N5O5S

Molecular Weight

393.4 g/mol

IUPAC Name

7-[(3R)-3-(2,5-dioxopyrrolidin-1-yl)pyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C16H19N5O5S/c1-19(2)27(24,25)12-4-3-11(15-16(12)18-26-17-15)20-8-7-10(9-20)21-13(22)5-6-14(21)23/h3-4,10H,5-9H2,1-2H3/t10-/m1/s1

InChI Key

QYHQWCWOFFCMEI-SNVBAGLBSA-N

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N3CC[C@H](C3)N4C(=O)CCC4=O

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N3CCC(C3)N4C(=O)CCC4=O

Origin of Product

United States

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